(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide
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Overview
Description
(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide typically involves the reaction of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized pyrazole derivatives .
Scientific Research Applications
(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrazole
- 3-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
Uniqueness
(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C7H12BrN3O2S |
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Molecular Weight |
282.16 g/mol |
IUPAC Name |
(4-bromo-2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H12BrN3O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3,(H2,9,12,13) |
InChI Key |
AKJDQMWGWRCNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)CS(=O)(=O)N |
Origin of Product |
United States |
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